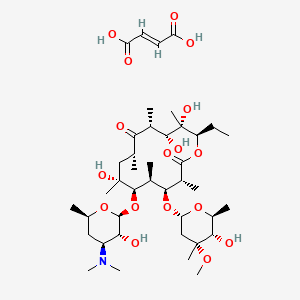

Oxacyclotetradecane, erythromycin deriv.

Description

BenchChem offers high-quality Oxacyclotetradecane, erythromycin deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclotetradecane, erythromycin deriv. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

144331-28-2 |

|---|---|

Molecular Formula |

C41H71NO17 |

Molecular Weight |

850.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C4H4O4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI Key |

AFWGHSXNGWVDRI-STEFZQRDSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Overcoming Target Site Modification A2058 Methylation :the Most Common Mechanism of High Level Resistance to Macrolides is the Methylation of the N6 Position of the A2058 Nucleotide in the 23s Rrna, Catalyzed by Erythromycin Ribosomal Methylase Erm Enzymes.uri.edunih.govthis Modification Creates a Steric Hindrance That Prevents Macrolides from Binding Effectively.uri.edustrategies to Circumvent This Include:

Removal of the L-Cladinose Sugar: The L-cladinose sugar at the C-3 position of the erythronolide A ring is a major contributor to the steric clash with the methylated A2058. researchgate.net A pivotal strategy in the development of the ketolide class of antibiotics was the removal of this sugar and subsequent oxidation of the C-3 hydroxyl group to a ketone. researchgate.netnih.gov This modification eliminates the steric conflict, allowing ketolides like telithromycin (B1682012) to bind to Erm-modified ribosomes and retain activity against macrolide-resistant strains. researchgate.net

Introducing Novel Side Chains: Researchers design derivatives with extended side chains that can form new, compensatory interactions with other parts of the ribosomal tunnel, anchoring the drug in place despite the A2058 methylation. nih.gov For example, azithromycin (B1666446) derivatives with aromatic indole-analog moieties have been designed to interact with another key base, A751, to enhance potency. nih.govresearchgate.net

Hybrid Antibiotics:an Emerging Strategy is the Creation of Dual Action Compounds That Combine Two Distinct Antibacterial Mechanisms into a Single Molecule. Macrolones Are Synthetic Hybrids That Fuse the Structure of a Macrolide with That of a Fluoroquinolone.uic.eduthis Design Allows the Molecule to Inhibit Both Protein Synthesis by Targeting the Ribosome and Dna Replication by Targeting the Dna Gyrase Enzyme .uic.eduthis Dual Targeting Approach Makes It Exponentially More Difficult for Bacteria to Develop Resistance, As They Would Need to Acquire Mutations in Both Targets Simultaneously.uic.edu

Research Findings on Novel Derivatives

The application of these rational design strategies has yielded promising results. A computational-led approach identified novel acylide derivatives with significantly improved activity against resistant strains. pnas.orgpnas.org The best candidates from these studies showed enhanced binding affinity and solubility and were significantly more potent than existing antibiotics like telithromycin (B1682012) against resistant pathogens. pnas.orgport.ac.uk

The table below summarizes the activity of a rationally designed compound compared to reference antibiotics against Staphylococcus aureus strains, including one with an efflux pump resistance mechanism (msrA) and one with a ribosomal modification resistance mechanism (ermC). pnas.org

| Compound | MIC (μg/mL) vs S. aureus (Wild-Type) | MIC (μg/mL) vs S. aureus BAA-976 (msrA efflux) | MIC (μg/mL) vs S. aureus BAA-977 (ermC methylation) |

|---|---|---|---|

| Erythromycin (B1671065) | 0.1 | >100 | >100 |

| Clarithromycin (B1669154) | 0.1 | >100 | >100 |

| Telithromycin | 0.1 | 1 | 10 |

| Designed Compound 5 | 0.1 | 1 | 1 |

Data sourced from PNAS. pnas.org

This data demonstrates that while classic macrolides like erythromycin and clarithromycin lose all activity against the resistant strains, and even the advanced ketolide telithromycin shows reduced activity, the rationally designed compound maintains high potency against both efflux and target-modification-based resistance. pnas.org

The following table summarizes the key rational design strategies and their primary objectives.

| Design Strategy | Molecular Target/Modification Site | Primary Objective | Example Class/Compound |

|---|---|---|---|

| Ketolide Synthesis | C-3 Cladinose (B132029) Sugar | Overcome Erm-mediated resistance by removing steric clash; enhance acid stability. researchgate.net | Telithromycin, Cethromycin |

| Side Chain Extension | C-11/C-12 or other peripheral positions | Create new interactions with the ribosome to anchor the drug and increase binding affinity. nih.gov | Novel Azithromycin (B1666446) derivatives |

| C-9 Modification | C-9 Ketone | Improve acid stability and prevent intramolecular degradation. nih.gov | Adamantane-Erythromycin conjugates |

| Hybridization | Ribosome and DNA Gyrase | Create a dual-action antibiotic to drastically lower the probability of resistance. uic.edu | Macrolones |

These strategies highlight a shift from traditional trial-and-error modification of natural products to a more targeted, knowledge-based approach for developing the next generation of erythromycin derivatives.

Molecular Mechanisms of Antimicrobial Resistance

Target-Site Modification Mechanisms

The primary target for erythromycin (B1671065) and its derivatives is the 50S subunit of the bacterial ribosome. asm.org By binding to the 23S rRNA within the nascent peptide exit tunnel, these antibiotics inhibit protein synthesis. nih.gov Alterations at this target site represent a common and effective mechanism of resistance. nih.govresearchgate.net

The most widespread mechanism of resistance to macrolides involves the methylation of ribosomal RNA, a reaction catalyzed by a family of enzymes known as erythromycin ribosome methylases (Erm). nih.gov These enzymes are encoded by erm (erythromycin ribosome methylation) genes. asm.org The Erm methylases dimethylate a specific adenine (B156593) residue (A2058 in E. coli numbering) within domain V of the 23S rRNA. nih.govnih.gov This modification reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics to the ribosome, leading to cross-resistance against all three classes. asm.orgfrontiersin.org

The expression of erm genes can be either constitutive or inducible. frontiersin.org In inducible resistance, the presence of a macrolide antibiotic, such as erythromycin, triggers the expression of the methylase. This regulation often involves a leader peptide upstream of the erm gene. When the ribosome translates this leader peptide in the presence of the antibiotic, it stalls, causing a conformational change in the mRNA that exposes the ribosomal binding site for the erm gene, allowing its translation to proceed. nih.gov The most common erm genes found in clinical isolates of Staphylococcus aureus are erm(A), erm(B), and erm(C). frontiersin.orgresearchgate.net

Table 1: Common erm Genes and Associated Resistance Phenotypes

| Gene | Organism Example | Resistance Phenotype | Expression |

|---|---|---|---|

| erm(A) | Staphylococcus aureus | Inducible/Constitutive MLSB | Inducible by 14- and 15-membered macrolides |

| erm(B) | Streptococcus pneumoniae | Constitutive/Inducible MLSB | Often constitutive |

| erm(C) | Staphylococcus aureus | Inducible/Constitutive MLSB | Inducible, can become constitutive through mutations |

Data sourced from multiple studies on macrolide resistance. asm.orgfrontiersin.org

Resistance to erythromycin can also arise from mutations in the genes encoding ribosomal proteins of the large 50S subunit, specifically L4 (gene rplD) and L22 (gene rplV). nih.govnih.gov These proteins are located near the beginning of the peptide exit tunnel, in close proximity to the macrolide binding site. nih.govresearchgate.net

Mutations in L4 and L22 can alter the conformation of the exit tunnel, thereby hindering the binding of erythromycin. nih.govnih.gov For instance, a Lys-to-Glu mutation in L4 and deletions or insertions in L22 have been shown to confer erythromycin resistance in Escherichia coli. nih.govpsu.edu Studies have demonstrated that these mutations can significantly decrease the association rate and equilibrium binding constant of erythromycin to the ribosome. nih.gov While L4 mutations can severely obstruct the drug's entry into the tunnel, L22 mutations may widen the tunnel, allowing the nascent peptide to bypass the bound drug. nih.gov These mutations are typically found on the chromosome and are selected for under antibiotic pressure. nih.gov

Table 2: Examples of Ribosomal Protein Mutations Conferring Erythromycin Resistance

| Ribosomal Protein | Gene | Organism Example | Type of Mutation | Effect on Resistance |

|---|---|---|---|---|

| L4 | rplD | Escherichia coli | Lys63Glu | High-level resistance, reduced drug binding affinity. nih.gov |

| L22 | rplV | Escherichia coli | Deletion (Δ82–84) | Resistance, may widen peptide exit tunnel. nih.govnih.gov |

This table provides examples of mutations identified in research studies. nih.govnih.govasm.org

Efflux Pump Systems

A second major strategy employed by bacteria to resist erythromycin is the active efflux of the drug. This mechanism involves membrane-bound protein complexes that recognize and expel the antibiotic from the cytoplasm, preventing it from reaching its ribosomal target. mdpi.com

Two key gene families, mef (macrolide efflux) and msr (macrolide-streptogramin resistance), are primarily responsible for erythromycin efflux. frontiersin.org

The mef genes, such as mef(A) and mef(E), encode efflux pumps belonging to the major facilitator superfamily (MFS). nih.govasm.org These pumps typically confer resistance to 14- and 15-membered macrolides, resulting in what is known as the M phenotype. asm.orgasm.org The mef(A) gene was first identified in Streptococcus pyogenes, while mef(E) was found in Streptococcus pneumoniae. asm.org These genes are often located on mobile genetic elements, facilitating their spread among different bacterial species. nih.gov

The msr genes, such as msr(A), encode ATP-binding cassette (ABC) transporters. frontiersin.org The Msr(A) protein is thought to protect the ribosome from the antibiotic, possibly by dislodging the drug from its binding site, in a process that may be coupled with efflux. Some research suggests a dual efflux pump model where both mef and another gene, mel (homologous to msr), are required for efficient macrolide efflux in S. pneumoniae. nih.gov

Table 3: Key Efflux Genes in Erythromycin Resistance

| Gene | Encoded Protein Family | Resistance Phenotype | Common Organisms |

|---|---|---|---|

| mef(A) / mef(E) | Major Facilitator Superfamily (MFS) | M phenotype (resistance to 14- and 15-membered macrolides). asm.org | Streptococcus pyogenes, Streptococcus pneumoniae. asm.org |

| msr(A) | ATP-Binding Cassette (ABC) Transporter | MS phenotype (resistance to macrolides and streptogramin B) | Staphylococcus aureus. frontiersin.org |

Information compiled from studies on efflux-mediated macrolide resistance. asm.orgfrontiersin.orgnih.govasm.org

Enzymatic Inactivation of Erythromycin Derivatives

The third primary mechanism of resistance involves the chemical modification of the erythromycin molecule by bacterial enzymes, rendering it inactive. researchgate.netfrontiersin.org This inactivation prevents the antibiotic from binding to its ribosomal target.

A significant family of inactivating enzymes is the macrolide phosphotransferases (MPHs), encoded by mph genes. frontiersin.orgresearchgate.net These enzymes inactivate macrolides by catalyzing the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar, a crucial moiety for ribosomal binding. nih.govresearchgate.net The phosphate (B84403) group is typically transferred from ATP or GTP. frontiersin.orgnih.gov This modification adds a bulky, negatively charged group to the antibiotic, sterically hindering its interaction with the 23S rRNA. researchgate.net

Several classes of mph genes have been identified, including mph(A), mph(B), and mph(C). frontiersin.orgnih.gov mph(A)-encoded enzymes are more effective against 14-membered macrolides, whereas those encoded by mph(B) can inactivate both 14- and 16-membered macrolides. nih.gov The expression of some mph genes, like mph(A), can be inducible by erythromycin and is regulated by a repressor protein. nih.gov These genes are found in both Gram-positive and Gram-negative bacteria and contribute to varying levels of macrolide resistance. frontiersin.orgnih.gov

Table 4: Macrolide Phosphotransferase (MPH) Genes

| Gene | Substrate Specificity | Regulatory Mechanism | Found In |

|---|---|---|---|

| mph(A) | More efficient against 14-membered macrolides. nih.gov | Inducible expression, regulated by MphR(A) repressor. nih.gov | Escherichia coli |

| mph(B) | Inactivates both 14- and 16-membered macrolides. nih.gov | Not fully characterized | Escherichia coli, Streptococcus uberis. nih.gov |

Data based on research into enzymatic inactivation of macrolides. frontiersin.orgnih.govnih.gov

Rational Design Strategies to Circumvent Resistance Mechanisms

The rise of antimicrobial resistance necessitates innovative approaches to antibiotic development. For erythromycin and its derivatives, rational design strategies, which leverage detailed knowledge of the drug's mechanism of action and resistance pathways, have become crucial. These strategies utilize structural biology, computational chemistry, and synthetic chemistry to create novel compounds capable of overcoming established resistance mechanisms, such as target site modification and active efflux. pnas.orgpnas.orgnih.gov

The primary goal is to design molecules that can either evade recognition by resistance-conferring elements or bind to their ribosomal target with such high affinity that the effects of resistance modifications are negated. nih.govresearchgate.net This involves a tiered approach, starting with computational screening of potential candidates based on predictions of their solubility, membrane permeability, and binding affinity to the bacterial ribosome. pnas.orgnih.gov Promising candidates are then synthesized and evaluated through in vitro and in vivo testing against resistant bacterial strains. pnas.org

Structure-Based Design and Computational Screening

A cornerstone of rational design is the use of high-resolution structural data of macrolides bound to the bacterial ribosome. Techniques like X-ray crystallography and cryo-electron microscopy provide a detailed map of the binding pocket within the 50S ribosomal subunit's polypeptide exit tunnel. pnas.org This structural insight allows researchers to understand the key interactions between the antibiotic and ribosomal RNA (rRNA) and proteins.

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are then employed to model these interactions and predict how modifications to the erythromycin scaffold will affect binding affinity. pnas.orgnih.govport.ac.uk For instance, MD simulations have been used to study how resistance-conferring mutations, such as the methylation of adenine 2058 (A2058) in the 23S rRNA, alter the binding of macrolides like erythromycin. nih.govresearchgate.net These simulations revealed that such modifications lead to less favorable interactions with the desosamine sugar of the macrolide and a greater displacement of the drug from its optimal binding position. nih.govresearchgate.net

By understanding these resistance-induced changes at an atomic level, scientists can design new derivatives with modified moieties aimed at restoring or enhancing binding. This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. pnas.orgpnas.org

Key Modification Strategies

Rational design efforts have focused on several key areas of the erythromycin scaffold to overcome specific resistance mechanisms.

Advanced Analytical and Spectroscopic Characterization

X-ray Crystallography for Absolute and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. This technique has been instrumental in elucidating the absolute and relative stereochemistry of erythromycin (B1671065) and its derivatives, which is crucial for understanding their biological activity. nih.govmdpi.com

The process involves crystallizing the compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed 3D model can be built. For instance, a comprehensive study employing powder X-ray diffraction (PXRD) and other solid-state NMR techniques on erythromycin confirmed its structure as erythromycin dihydrate. nih.gov The refined parameters determined the crystal system to be orthorhombic (space group P2₁P2₁P2₁) with specific unit cell dimensions. nih.gov

Table 2: Crystallographic Data for Erythromycin Dihydrate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁P2₁P2₁ | nih.gov |

| Unit Cell Parameter (a) | 9.15714 Å | nih.gov |

| Unit Cell Parameter (b) | 9.61654 Å | nih.gov |

| Unit Cell Parameter (c) | 47.07366 Å | nih.gov |

| Unit Cell Volume | 4145.306 ų | nih.gov |

X-ray crystallography has also been used to characterize various solvates of erythromycin A, revealing how different solvent molecules are incorporated into the crystal lattice. nih.gov Furthermore, high-resolution crystal structures of erythromycin bound to the bacterial ribosome have been obtained, providing an unambiguous placement of the drug in its binding site. semanticscholar.orgresearchgate.net These structural studies are vital for rationalizing the drug's mechanism of action and the basis of its competition with other antibiotics. semanticscholar.orgresearchgate.net The unique diffraction pattern of each crystalline form also serves as a powerful tool for identification. scispace.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of erythromycin derivatives, enabling their separation from closely related substances, impurities, and degradation products that may be present in bulk drug substances or finished pharmaceutical formulations. scholarsresearchlibrary.com The complexity of the fermentation broth from which erythromycin is often produced necessitates robust separation techniques to ensure the purity and quality of the final product. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov Thin-Layer Chromatography (TLC) is also utilized, often for initial purity control and identification, with specific mobile phase systems developed to separate various erythromycin components like Erythromycin A, B, and C, as well as degradation products such as anhydroerythromycin A. uonbi.ac.ke The goal of these methods is to resolve the main active pharmaceutical ingredient from all known potential impurities, including process-related impurities and degradants formed under stress conditions (e.g., acid, base, oxidation). nih.govnih.gov

The development of a stability-indicating HPLC method is critical for the quality control of erythromycin derivatives. Such methods must be able to separate the active ingredient from its degradation products and related substances, proving the method's specificity. nih.gov Due to the basic nature of macrolides, these HPLC assays are often best performed at a high pH (typically 9-11), which requires the use of specialized, durable columns such as polymeric C18 or other pH-stable silica-based reversed-phase columns. nih.govmagtechjournal.com

A typical HPLC method for an erythromycin derivative involves a reversed-phase column, a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (usually acetonitrile), and UV detection at a low wavelength, commonly 210 nm or 215 nm. nih.govnih.govmagtechjournal.comakjournals.com Both isocratic and gradient elution modes have been developed to achieve optimal separation. nih.govresearchgate.net

Validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines. nih.govresearchgate.net This process ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a defined range. oaji.netmaxwellsci.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.netoaji.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. oaji.netthepharmajournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nih.govmagtechjournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govmagtechjournal.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govoaji.net

Table 3: Examples of Validated HPLC Methods for Erythromycin and its Derivatives

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Waters XBridge C18 (100 x 4.6 mm, 3.5 µm) | Gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol | Not specified | 215 | nih.gov |

| C18 Polymeric | 0.02 M potassium phosphate dibasic buffer (pH 9) : acetonitrile (B52724) (60:40) | 1.0 | 205 | nih.gov |

| Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | 0.01N phosphate buffer : acetonitrile (35:65 v/v) | 1.0 | 224 | oaji.net |

| Shodex Asahipak (ODP-50 4E) | Phosphate buffer (pH 11) : acetonitrile (40:60 v/v) | Not specified | 210 | akjournals.com |

| Inertsil ODS C18 (150 x 4.6 mm) | 0.02 M phosphate buffer (pH 6.5) : acetonitrile (40:60 v/v) | 1.0 | 215 | maxwellsci.comresearchgate.net |

Cryogenic Electron Microscopy (Cryo-EM) in Macrolide-Ribosome Complex Studies

Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary tool for structural biology, enabling the visualization of large biomolecular complexes, such as the ribosome, at near-atomic resolution. researchgate.netasm.org This technique has been pivotal in understanding how macrolide antibiotics, including erythromycin derivatives, interact with their target, the bacterial ribosome. nih.govnih.gov

Unlike X-ray crystallography, which requires well-ordered crystals, cryo-EM can determine the structures of complexes in a vitrified, near-native state. nih.gov High-resolution cryo-EM structures of erythromycin derivatives bound to the 70S ribosome have provided unprecedented insights into their mechanism of action. nih.govnih.gov These studies show that macrolides bind within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, adjacent to the peptidyl transferase center (PTC). researchgate.netnih.gov

For example, a 2.1 Å resolution cryo-EM structure of the erythromycin derivative dirithromycin (B1670756) bound to the E. coli 70S ribosome revealed its canonical binding mode, with specific interactions between the drug and residues of the 23S rRNA. nih.gov The high quality of the electron density map allows for the precise visualization of these interactions, including the role that ordered water molecules play in mediating drug binding. nih.govnih.gov Such structural data helps to rationalize the inhibitory properties of these antibiotics, showing how they can physically obstruct the passage of the growing polypeptide chain, thereby stalling protein synthesis. nih.gov These detailed structural insights are invaluable for the rational design of next-generation macrolide antibiotics to combat drug-resistant bacteria. nih.gov

Preclinical Research Methodologies

In Vitro Antimicrobial Susceptibility Testing Against Bacterial Strains

The initial phase of preclinical assessment for erythromycin (B1671065) derivatives involves determining their intrinsic activity against a broad spectrum of clinically relevant bacteria. In vitro antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation, providing crucial data on the potency and spectrum of the new compounds.

Detailed research findings indicate that the primary goal of creating derivatives is often to improve upon the parent molecule's activity profile. For instance, clarithromycin (B1669154) has been shown to be equally potent or up to fourfold more potent than erythromycin against susceptible staphylococci and streptococci. asm.org Similarly, its activity is enhanced two- to fourfold against Legionella species and Branhamella catarrhalis. asm.org Another derivative, azithromycin (B1666446), also demonstrates this trend of improved potency. asm.org Conversely, some derivatives may show a narrower spectrum; miokamycin is generally less potent in vitro than erythromycin against many aerobic bacteria but exhibits greater activity against Legionella species and certain anaerobes. asm.org

Standardized methods, such as the disk diffusion technique (Kirby-Bauer method) and broth microdilution, are employed to determine the minimum inhibitory concentration (MIC) for each derivative against various bacterial isolates. ipinnovative.com These tests reveal that while erythromycin and its derivatives are active against many Gram-positive organisms, they typically show no useful activity against enteric Gram-negative bacilli like Enterobacteriaceae. ipinnovative.com

Studies have also explored novel formulations to enhance the efficacy of these derivatives against resistant strains. For example, encapsulating erythromycin in ethosomes led to a 2.5-fold reduction in its MIC against a clinically isolated, resistant strain of Staphylococcus aureus. nih.gov This suggests that advanced delivery systems can improve the in vitro performance of established compounds.

Table 1: Comparative In Vitro Activity of Erythromycin Derivatives

| Derivative | Comparative Potency vs. Erythromycin | Target Pathogens with Enhanced Activity |

|---|---|---|

| Clarithromycin | Equal to fourfold more potent | Staphylococci, Streptococci, Legionella spp., B. catarrhalis asm.org |

| Azithromycin | Generally more potent | Broadened therapeutic utility asm.org |

| Roxithromycin (B50055) | More potent | Mycobacterium leprae nih.gov |

| Flurithromycin | Very similar activity | Staphylococci, Streptococci, H. influenzae asm.org |

| Miokamycin | Generally less potent against aerobes | Legionella spp., some anaerobic bacteria asm.org |

Biochemical Assays for Enzyme Inhibition and Target Interaction Studies

To understand the mechanism of action at a molecular level, biochemical assays are employed. Erythromycin derivatives, like other macrolides, function by inhibiting bacterial protein synthesis. youtube.com They achieve this by reversibly binding to the 50S ribosomal subunit, thereby interfering with the translocation of peptide chains. efda.gov.et

A variety of sophisticated biochemical and biophysical methods are used to study these interactions in detail. Techniques such as fluorescence spectroscopy, chromatography, gel electrophoresis, and footprinting assays are critical for confirming the binding of the macrolide to its ribosomal target. nih.gov Footprinting, for instance, uses a modifying agent to treat a ribosome-macrolide mixture; the bound macrolide protects a segment of the ribosomal RNA (rRNA) from modification, revealing a "footprint" that identifies the binding site. nih.gov

Beyond the primary antibacterial target, biochemical assays are also crucial for investigating potential interactions with host enzymes, such as the cytochrome P450 (CYP) family in the liver. These interactions are a key consideration in drug development. Some macrolides can inhibit CYP3A4, an important enzyme for metabolizing many drugs. nih.gov This inhibition often occurs when the macrolide is metabolized into a nitrosoalkane, which then forms an inactive complex with the CYP3A4-iron center. nih.gov However, not all derivatives behave identically. Azithromycin, for example, does not significantly interact with the hepatic cytochrome P450 system and is not believed to cause the same type of drug interactions seen with erythromycin. efda.gov.et

Cellular Permeability and Accumulation Studies in Bacterial Models

The effectiveness of an antibiotic is contingent not only on its intrinsic activity but also on its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target. Cellular permeability and accumulation studies are therefore essential preclinical evaluations for erythromycin derivatives.

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can be a significant barrier. Research has shown that the permeability of bacterial membranes to erythromycin can be influenced by external agents. For instance, certain plant extracts have been observed to increase the permeability of the outer membrane of bacteria like Pseudomonas aeruginosa and Escherichia coli to erythromycin. researchgate.net

A major focus in the development of erythromycin derivatives has been to improve their penetration into bacterial cells, which can also help overcome certain forms of resistance. nih.gov Novel drug delivery systems are often investigated for this purpose. Cationic solid lipid nanoparticles (SLNs) have been designed to enhance the penetration of erythromycin. The positive charge of these nanoparticles is thought to promote fusion with the negatively charged bacterial cell membranes, facilitating easier entry of the antibiotic. nih.gov Similarly, ethosomal formulations have been shown to improve the delivery of erythromycin into bacteria, attributed to an enhanced permeability of the microbial cell envelope to the encapsulated drug. nih.gov

In Vivo Infection Models for Efficacy Evaluation in Research Settings

Following promising in vitro results, the efficacy of erythromycin derivatives must be confirmed in living organisms. In vivo infection models provide a more complex and clinically relevant environment to assess the therapeutic potential of a compound. These models are critical for evaluating how the pharmacokinetic properties of a drug, such as absorption and tissue distribution, translate into therapeutic success.

A variety of animal models are used to simulate human infections. For example, azithromycin's efficacy was demonstrated in gerbil models of middle ear infections caused by amoxicillin-resistant Haemophilus influenzae or Streptococcus pneumoniae. nih.gov In these studies, azithromycin proved effective where erythromycin failed. nih.gov Mouse models are also widely used. In systemic mouse infections, azithromycin was found to be significantly more potent than erythromycin against infections caused by Fusobacterium necrophorum, Salmonella enteritidis, and Staphylococcus aureus. nih.gov

The kinetic mouse footpad technique is another specialized in vivo model, used for assessing activity against slow-growing pathogens like Mycobacterium leprae. In such studies, clarithromycin demonstrated bactericidal-type activity, whereas erythromycin and roxithromycin were unable to inhibit the growth of the bacteria at the same concentration. nih.gov

These models also allow for the study of the preventive effectiveness of antibiotics. In one such study in laboratory animals, the efficacy of different macrolides was compared, with azithromycin showing 80% effectiveness in infectious diseases, compared to 60% for erythromycin. pharmacophorejournal.com These in vivo evaluations provide the essential data needed to support the progression of a drug candidate into clinical trials. nih.govnih.gov

Table 2: Efficacy of Erythromycin Derivatives in Animal Infection Models

| Derivative | Animal Model | Pathogen | Outcome Compared to Erythromycin |

|---|---|---|---|

| Azithromycin | Gerbil Middle Ear Infection | H. influenzae (Amox-Resistant) | Effective (Erythromycin failed) nih.gov |

| Azithromycin | Mouse Systemic Infection | F. necrophorum, S. enteritidis | More potent nih.gov |

| Clarithromycin | Mouse Footpad Model | M. leprae | Bactericidal (Erythromycin was ineffective) nih.gov |

| Azithromycin | Laboratory Animal Infection | General Infectious Diseases | 80% effective (Erythromycin was 60% effective) pharmacophorejournal.com |

Emerging Research Areas and Future Perspectives

Development of Novel Oxacyclotetradecane, Erythromycin (B1671065) Derivatives with Enhanced Properties

The persistent challenge of drug-resistant pathogens has catalyzed the search for new and improved macrolide antibiotics. benthamscience.com Researchers are actively designing novel erythromycin derivatives through targeted chemical modifications of the erythronolide skeleton, as well as the desosamine (B1220255) and cladinose (B132029) sugar moieties. benthamscience.combenthamdirect.com These efforts aim to enhance antibacterial potency, broaden the spectrum of activity, and, crucially, confer activity against multi-drug-resistant bacterial strains. benthamscience.combenthamdirect.com

Key areas of modification include:

Ketolides: The removal of the L-cladinose sugar at the C3 position and subsequent oxidation of the hydroxyl group to a ketone results in a class of derivatives known as ketolides. mdpi.com This modification is central to overcoming common resistance mechanisms. Prominent examples include telithromycin (B1682012), cethromycin, and solithromycin. mdpi.com

Scaffold Modification: Scientists are exploring reactions at less chemically reactive sites on the macrolide scaffold. mdpi.com This includes the synthesis of C8-fluoro derivatives and C15-functionalized analogues through techniques like chemobiosynthesis. mdpi.com

Side-Chain Engineering: The synthesis of 6-O-alkylated derivatives and 3-descladinosyl-2,3-anhydro-6-O-methylerythromycin A 11, 12-cyclic carbazate (B1233558) analogues has yielded compounds with potent in vitro activity against macrolide-susceptible organisms and some macrolide-resistant strains. researchgate.net

Synergistic Derivatives: A significant breakthrough is the development of derivatives that, while having weak anti-MRSA (methicillin-resistant Staphylococcus aureus) effects on their own, exhibit powerful synergism when combined with β-lactam antibiotics. nih.gov One such derivative, SIPI-8294, was found to potentiate the activity of oxacillin (B1211168) against multiple clinical isolates of MRSA. nih.gov

These structural modifications are systematically explored to create libraries of new compounds with the potential to treat challenging infections. cam.ac.uk

Table 1: Examples of Novel Erythromycin Derivatives and Their Enhanced Properties

| Derivative Class/Example | Structural Modification | Enhanced Property | Research Finding |

| Ketolides (e.g., Telithromycin) | Removal of L-cladinose sugar; oxidation of C3-hydroxyl to a ketone. | Activity against macrolide-resistant strains (e.g., S. pneumoniae). mdpi.com | Overcomes resistance mediated by erm genes. mdpi.com |

| C11,12-Cyclic Carbamates | Annulation reaction affording a cyclic carbamate (B1207046) at the C11 and C12 positions. | Improved potency. mdpi.com | These compounds are potent antibacterial agents against susceptible and some resistant organisms. researchgate.net |

| 6-O-Alkylated Derivatives | Alkylation at the 6-O position. | Activity against opportunistic pathogens. | A dichlorobenzenyl 6-O-allyl erythromycin derivative was found to be active against Cryptococcus neoformans and MRSA. researchgate.net |

| SIPI-8294 | Proprietary modification of the erythromycin scaffold. | Synergistic activity with β-lactam antibiotics. | Potentiates the activity of oxacillin against 12 of 16 clinical isolates of MRSA. nih.gov |

Exploration of Non-Antimicrobial Biological Activities

Beyond their well-established role as antibiotics, erythromycin derivatives are being investigated for other therapeutic applications. benthamscience.com This diversification of purpose could lead to new treatments for a range of non-infectious conditions.

One of the most studied non-antimicrobial effects is the motilin-like activity of certain derivatives. nih.gov Motilin is a gastrointestinal peptide hormone that stimulates gut motility. Some erythromycin derivatives act as agonists for the motilin receptor, and this activity is independent of their antibacterial properties. nih.gov For instance, the non-antibacterial derivative EM536 demonstrates high motilin-like activity, suggesting its potential as a prokinetic agent for gastrointestinal disorders. nih.gov

Furthermore, research has extended into other therapeutic areas:

Anti-malarial Activity: Derivatives of erythromycin B, which has improved acid stability over erythromycin A, have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com In vitro studies showed that derivatives like 5-desosaminyl erythronolide B ethyl succinate (B1194679) exhibited inhibitory activity against a multi-drug-resistant strain of the parasite. mdpi.com

Anti-inflammatory and Immunomodulatory Effects: Macrolides are known to possess anti-inflammatory properties, a characteristic that is being explored for the management of chronic inflammatory diseases.

Anticancer Potential: Preliminary studies have begun to screen macrolide derivatives for cytotoxic activity against various cancer cell lines, opening a new, albeit nascent, field of investigation.

Table 2: Non-Antimicrobial Activities of Erythromycin Derivatives

| Derivative/Class | Biological Activity | Mechanism of Action | Potential Application |

| EM536 | Motilin-like activity (Prokinetic) | Acts as an agonist for the motilin receptor in the duodenum. nih.gov | Treatment of gastrointestinal motility disorders. |

| Erythromycin B Derivatives | Anti-malarial | Inhibition of asexual growth of P. falciparum. mdpi.com | Development of new anti-malarial agents. |

| Generic Macrolides | Anti-inflammatory | Modulation of host immune responses. | Management of chronic inflammatory conditions like panbronchiolitis. |

Strategies for Mitigating Antimicrobial Resistance Evolution

The evolution of antimicrobial resistance (AMR) is a critical threat to global health, rendering many first-line antibiotics ineffective. youtube.com A multifaceted approach is required to preserve the efficacy of existing drugs like erythromycin and its derivatives. youtube.com

Key strategies include:

Antibiotic Potentiation: This approach involves combining a macrolide antibiotic with a non-antibiotic adjuvant or potentiator that enhances its activity or overcomes resistance mechanisms. nih.gov For example, combining erythromycin with guanidinylated derivatives of polymyxin (B74138) can increase its permeability through the outer membrane of Gram-negative bacteria, expanding its spectrum of activity. nih.gov

Combination Therapy: Using macrolides in combination with other classes of antibiotics is a proven strategy. The combination of erythromycin derivatives with β-lactams has shown a synergistic effect against MRSA. nih.gov Similarly, in dermatological applications, combining topical erythromycin with agents like benzoyl peroxide is recommended to reduce the likelihood of developing antibiotic resistance. mayoclinic.org

Targeting Resistance Mechanisms: Bacteria evade antibiotics through mechanisms like efflux pumps, which actively remove the drug from the cell. nih.gov Research is underway to develop efflux pump inhibitors (EPIs) that can be co-administered with macrolides to restore their intracellular concentration and antibacterial effect.

Novel Drug Delivery Systems: Advanced delivery systems, such as nano-antibiotics, are being investigated to improve drug bioavailability at the site of infection. nih.gov Encapsulating macrolides in nanocrystals, for instance, can enhance their effectiveness and targeted delivery. nih.gov

Table 3: Strategies to Combat Macrolide Resistance

| Strategy | Description | Example |

| Antibiotic Potentiation | Using a non-antibacterial compound to enhance the antibiotic's effect. nih.gov | Combining erythromycin with guanidinylated polymyxin derivatives to increase penetration in Gram-negative bacteria. nih.gov |

| Combination Therapy | Co-administration of two or more different antibiotics or therapeutic agents. | Erythromycin derivatives plus β-lactams for MRSA; nih.gov Erythromycin plus benzoyl peroxide for acne. mayoclinic.org |

| Inhibition of Resistance Mechanisms | Developing molecules that block bacterial defense systems like efflux pumps. nih.gov | Research into efflux pump inhibitors (EPIs) to be used alongside macrolides. |

| Novel Delivery Systems | Using technologies like nanotechnology to improve drug delivery and efficacy. nih.gov | Clarithromycin (B1669154) nanocrystals to increase bioavailability against H. pylori. nih.gov |

Integration of Computational Chemistry and Artificial Intelligence in Derivative Design

Computational methods are applied across the discovery pipeline:

Target Analysis and Synthesis Modeling: Computational tools can analyze the three-dimensional structure of bacterial ribosomes, the target of erythromycin. This allows for the in silico design of derivatives with improved binding affinity. Computational chemistry was used to analyze the condensation mechanism for the synthesis of dirithromycin (B1670756), providing insights to optimize the process. nih.gov

Virtual Screening and Library Design: AI and machine learning (ML) algorithms can screen vast virtual libraries containing billions of molecules to identify promising candidates for synthesis and testing. acm.orgpatsnap.com This dramatically reduces the number of compounds that need to be physically created and evaluated.

Predictive Modeling: Deep learning models can be trained on large datasets to predict the properties of novel molecules, including their potential antibacterial activity, spectrum, and pharmacokinetic profiles. acm.org In a recent breakthrough, a deep learning model discovered a novel antibiotic, halicin, by screening a library of existing drugs. acm.org

De Novo Design: Generative AI models can design entirely new molecules that are optimized to meet a specific set of criteria, such as high potency against a resistant pathogen and low predicted toxicity. nih.gov These computer-guided strategies are being used to create novel antimicrobial peptides and other molecules designed to mitigate the evolution of resistance. nih.gov

Table 4: Role of Computational and AI Methods in Erythromycin Derivative Design

| Method | Application | Benefit |

| Molecular Docking | Simulates the binding of a derivative to its biological target (e.g., the bacterial ribosome). mdpi.com | Predicts binding affinity and helps prioritize compounds with the highest potential efficacy. |

| Quantum Mechanics (QM) | Analyzes reaction mechanisms and electronic structures. nih.gov | Provides detailed insight into the synthesis of derivatives like dirithromycin. nih.gov |

| Machine Learning (ML) / Deep Learning | Screens vast chemical libraries and predicts bioactivity from molecular structure. acm.org | Rapidly identifies novel candidates and reduces the time and cost of discovery. acm.org |

| Generative AI | Designs novel molecular structures optimized for specific properties. nih.gov | Creates innovative scaffolds that may be less prone to existing resistance mechanisms. |

| Structural AI (e.g., AlphaFold) | Predicts the 3D structure of protein targets. oxfordglobal.com | Provides high-quality structural information for structure-based drug design, even for proteins with unknown experimental structures. |

Q & A

Q. What experimental designs are effective for optimizing the synthesis of erythromycin oxime derivatives with enhanced bioactivity?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) can optimize reaction parameters (e.g., temperature, catalyst concentration). For example, ANOVA analysis of erythromycin production (Table 7 in ) identifies significant factors (p<0.05) like aeration rate and nutrient concentration. Post-optimization, bioactivity is validated via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus .

Q. How can researchers resolve contradictions in reported solubility data for erythromycin derivatives across studies?

- Methodological Answer : Discrepancies often arise from differences in purity, analytical methods, or buffer systems. A meta-analysis approach, combining data from multiple studies with standardized protocols (e.g., USP dissolution apparatus), can reconcile results. Researchers should also verify compound identity via melting point and spectroscopic fingerprinting .

Q. What strategies mitigate bacterial resistance to macrolide antibiotics like erythromycin derivatives?

- Methodological Answer : Modifying the C-3 cladinose sugar to a ketone group (e.g., ketolides) reduces MLS₆ (macrolide-lincosamide-streptogramin B) resistance. Computational docking studies identify derivatives with stronger binding to the 50S ribosomal subunit, bypassing erm methylase-mediated resistance. In vitro resistance induction assays (serial passage with sub-MIC concentrations) validate efficacy .

Q. How do researchers evaluate the pharmacokinetic challenges of erythromycin derivatives in preclinical models?

- Methodological Answer : Rats are dosed intravenously/orally, with plasma samples analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂. Enterohepatic recirculation is assessed by bile duct cannulation. Cytochrome P450 (CYP3A4) interactions are tested using human liver microsomes and specific inhibitors (e.g., ketoconazole) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in erythromycin derivative studies?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves, while IC₅₀/EC₅₀ values are calculated using GraphPad Prism®. For multi-variable datasets, principal component analysis (PCA) reduces dimensionality, and partial least squares (PLS) regression correlates structural features with bioactivity .

Q. How can computational modeling predict the metabolic fate of novel erythromycin derivatives?

- Methodological Answer : In silico tools like Schrödinger’s ADMET Predictor® simulate phase I/II metabolism, identifying probable oxidation sites (e.g., N-demethylation) and glucuronidation pathways. Molecular dynamics (MD) simulations assess binding stability to the ribosomal target, with free energy calculations (MM-PBSA) quantifying affinity changes .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and testing erythromycin derivatives?

- Methodological Answer : Detailed reaction logs (temperature, solvent purity, catalyst batches) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical. Independent replication by a second lab, using identical SOPs and reference standards, validates results. Open-access repositories (e.g., Zenodo) archive raw spectral data and synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.